(S)-2-((2-(((R)-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol
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Overview
Description
(S)-2-((2-((®-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-((®-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials to ensure the desired stereochemistry.
Reaction Steps: The process may involve multiple steps, including protection and deprotection of functional groups, formation of carbon-nitrogen bonds, and introduction of hydroxyl groups.
Reaction Conditions: Common conditions include the use of solvents like ethanol or methanol, catalysts such as palladium or platinum, and temperature control to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of (S)-2-((2-((®-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol may involve large-scale reactors, continuous flow processes, and rigorous quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: Amino groups can be reduced to form amines or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
Cell Signaling: It can influence cell signaling pathways, potentially leading to therapeutic applications.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Diagnostics: It can be used in diagnostic assays to detect or quantify biological molecules.
Industry
Material Science: The compound can be incorporated into materials to enhance their properties, such as strength or conductivity.
Agriculture: It may be used in the formulation of agrochemicals to improve crop yield and resistance.
Mechanism of Action
The mechanism by which (S)-2-((2-((®-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to changes in cellular function or behavior.
Comparison with Similar Compounds
Similar Compounds
®-2-((2-(((S)-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol: A stereoisomer with different biological activity.
2-((2-Aminoethyl)amino)butan-1-ol: A compound with similar functional groups but lacking chiral centers.
Uniqueness
(S)-2-((2-((®-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its is
Properties
CAS No. |
361391-35-7 |
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Molecular Formula |
C9H22N2O2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(2S)-2-[2-[[(2R)-1-hydroxypropan-2-yl]amino]ethylamino]butan-1-ol |
InChI |
InChI=1S/C9H22N2O2/c1-3-9(7-13)11-5-4-10-8(2)6-12/h8-13H,3-7H2,1-2H3/t8-,9+/m1/s1 |
InChI Key |
RWYZFXHQVKQJFO-BDAKNGLRSA-N |
Isomeric SMILES |
CC[C@@H](CO)NCCN[C@H](C)CO |
Canonical SMILES |
CCC(CO)NCCNC(C)CO |
Origin of Product |
United States |
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